1,2-Dibromocyclohexene

palladium-catalyzed cross-coupling Heck reaction vicinal difunctionalization

1,2-Dibromocyclohexene (CAS 49676-92-8) is a cyclic vicinal dibromoalkene with molecular formula C₆H₈Br₂ and molecular weight 239.94 g/mol. The compound is commercially available as a liquid with typical purity specifications of ≥95%.

Molecular Formula C6H8Br2
Molecular Weight 239.94 g/mol
CAS No. 49676-92-8
Cat. No. B3383802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dibromocyclohexene
CAS49676-92-8
Molecular FormulaC6H8Br2
Molecular Weight239.94 g/mol
Structural Identifiers
SMILESC1CCC(=C(C1)Br)Br
InChIInChI=1S/C6H8Br2/c7-5-3-1-2-4-6(5)8/h1-4H2
InChIKeyUAXJYZLOXJOJRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dibromocyclohexene (CAS 49676-92-8) for Organic Synthesis Procurement: Technical Specifications and Research Applications


1,2-Dibromocyclohexene (CAS 49676-92-8) is a cyclic vicinal dibromoalkene with molecular formula C₆H₈Br₂ and molecular weight 239.94 g/mol [1]. The compound is commercially available as a liquid with typical purity specifications of ≥95% . Its two vicinal bromine substituents on the cyclohexene ring confer distinct reactivity in palladium-catalyzed cross-coupling and desymmetrization applications [2].

Why 1,2-Dibromocyclohexene Cannot Be Interchanged with Other Vicinal Dibromides or Mono-Bromo Cycloalkenes in Synthesis


The substitution of 1,2-dibromocyclohexene with structurally related compounds such as trans-1,2-dibromocyclohexane or mono-bromo cyclohexene derivatives fundamentally alters reaction outcomes. While Heck-type reactions on 1,2-dibromocycloalkenes lead only to twofold coupling products, substrates bearing differentiated leaving groups such as 2-bromocyclohexenyl triflate exhibit chemoselective reactivity favoring the triflate site under Stille conditions [1]. Additionally, the planar-constrained alkene geometry of 1,2-dibromocyclohexene enables desymmetrization strategies that are not accessible with the saturated trans-1,2-dibromocyclohexane analog [2].

Quantitative Differentiation Evidence: 1,2-Dibromocyclohexene Performance Data Versus Key Comparators


Twofold Heck Coupling Yields: 1,2-Dibromocyclohexene as a Bis-Electrophile Scaffold

1,2-Dibromocyclohexene functions as a bis-electrophile in palladium-catalyzed twofold Heck couplings with alkenes to afford (E,Z,E)-1,3,5-hexatrienes in yields ranging from 43% to 81% depending on the alkene coupling partner [1]. In contrast, Heck-type reactions on 1,2-dibromocycloalkenes are restricted to twofold coupling products and do not permit chemoselective mono-functionalization, whereas 2-bromocyclohexenyl triflate enables stepwise Stille-Heck cascades via chemoselective substitution at the triflate leaving group [2].

palladium-catalyzed cross-coupling Heck reaction vicinal difunctionalization

Diiodo Versus Dibromo Reactivity: 1,2-Diiodocyclohexene as a Higher Reactivity Comparator in Twofold Heck Couplings

Both 1,2-dibromocyclohexene and 1,2-diiodocyclohexene are employed as substrates for vicinal twofold Heck coupling reactions with alkenes [1]. The diiodo analog exhibits higher oxidative addition rates due to the weaker C-I bond, potentially enabling milder reaction conditions; however, the dibromo derivative offers improved stability, easier handling, and lower procurement cost. Quantitative yield comparisons from the identical synthetic protocol have not been reported in a side-by-side manner within the available literature.

palladium catalysis oxidative addition halogen leaving group

Copper-Catalyzed Asymmetric Desymmetrization: Regio- and Enantioselectivity Metrics for meso-Dibromocycloalkenes

In copper(I)-catalyzed asymmetric allylic substitution with organolithium reagents, meso-dibromocycloalkenes including 1,2-dibromocyclohexene undergo highly regio- and enantioselective desymmetrization to yield enantioenriched bromocycloalkenes with stereoselectivity up to >99:1 diastereomeric ratio (dr) and 99:1 enantiomeric ratio (er) [1]. This reaction pathway exploits the symmetrical vicinal dibromo motif as a latent chiral precursor. No analogous desymmetrization protocol has been reported for the saturated trans-1,2-dibromocyclohexane analog under these conditions, as the reaction relies on the planar alkene geometry to enable allylic substitution.

asymmetric catalysis desymmetrization chiral building blocks

Cyclohexyne Generation: Reduction of 1,2-Dibromocyclohexene to Form Reactive Nickel(0)-Cyclohexyne Complexes

Reduction of 1,2-dibromocyclohexene with 1% sodium amalgam in the presence of Ni(η²-C₂H₄)L₂ yields cyclohexynenickel(0) complexes Ni(η²-C₆H₈)L₂, which are structurally similar to but less stable than the corresponding platinum(0) compounds [1]. This dehalogenation pathway converts the vicinal dibromoalkene into a highly reactive cyclohexyne intermediate coordinated to nickel(0). Alternative cyclohexyne precursors such as 1-bromocyclohexene undergo elimination with strong base to generate cyclohexadiene intermediates rather than the intact cyclohexyne-nickel complex [2].

reactive intermediates cycloalkyne organometallic complexes

Spectroscopic Evidence of Non-Planar Double Bond Geometry: UV Spectral Deviation in 1,2-Dibromocyclohexene

Ultraviolet spectroscopic data indicate a deviation from planarity around the double bond in 1,2-dibromocyclohexene, with application of Braude's formula providing an approximate estimate of this deviation [1]. In contrast, 1-bromocyclohexene, 1-chlorocyclohexene, and 1,2-dichlorocyclohexene do not exhibit comparable evidence of double bond distortion under the same analytical conditions. The presence of two bulky vicinal bromine substituents induces steric strain that perturbs the alkene geometry away from ideal planarity.

structural analysis UV spectroscopy conformational analysis

Physical Property Differentiation: Boiling Point and Density Comparison with trans-1,2-Dibromocyclohexane

1,2-Dibromocyclohexene (C₆H₈Br₂, MW 239.94) exhibits a boiling point of 226.4°C at 760 mmHg and density of 1.927 g/cm³ . In contrast, trans-1,2-dibromocyclohexane (C₆H₁₀Br₂, MW 241.95) has a boiling point of 145°C at 100 mmHg (extrapolated to ~220-221°C at 760 mmHg) and density of 1.780-1.784 g/mL at 25°C . The higher density of the alkene derivative reflects the reduced molar volume associated with sp²-hybridized carbon atoms and the unsaturation of the ring system. Commercial availability of 1,2-dibromocyclohexene is typically at ≥95% purity , while trans-1,2-dibromocyclohexane is available at 97-99% purity grades .

physical properties purification handling

High-Impact Research and Industrial Application Scenarios for 1,2-Dibromocyclohexene Procurement


Synthesis of Symmetrical Bis-Alkenyl Cyclohexene Scaffolds via Twofold Heck Coupling

1,2-Dibromocyclohexene is the preferred substrate when a symmetrical (E,Z,E)-1,3,5-hexatriene scaffold bearing a central cyclohexene core is required in a single synthetic operation. The twofold Heck coupling proceeds in 43-81% yield with various alkene partners, enabling access to 1,6-disubstituted triene systems that undergo subsequent thermal 6π-electrocyclization to furnish bicyclic frameworks [1]. Alternative substrates such as 2-bromocyclohexenyl triflate yield asymmetrical intermediates via stepwise Stille-Heck sequences and are not suitable for generating the symmetrical bis-alkenyl products obtained from 1,2-dibromocyclohexene [2].

Generation of Enantioenriched Bromocyclohexene Chiral Building Blocks

In asymmetric synthesis programs requiring chiral bromocycloalkene intermediates, 1,2-dibromocyclohexene serves as a meso-precursor for copper(I)-catalyzed desymmetrization with organolithium reagents. This methodology yields enantioenriched bromocyclohexenes with stereoselectivity up to >99:1 dr and 99:1 er, which are valuable building blocks for cyclic amino alcohols and tropane alkaloid derivatives [1]. The saturated trans-1,2-dibromocyclohexane analog is not competent in this desymmetrization manifold due to the absence of the planar alkene geometry required for allylic substitution.

Coordination Chemistry Studies of Cyclohexyne-Nickel(0) Complexes

Researchers investigating η²-cycloalkyne coordination chemistry or requiring access to cyclohexyne-nickel(0) complexes must procure 1,2-dibromocyclohexene as the precursor for reductive dehalogenation with sodium amalgam in the presence of nickel(0) complexes [1]. The mono-bromo analog 1-bromocyclohexene is not a viable substitute, as its reaction with strong base yields cyclohexadiene-(1,2) rather than intact cyclohexyne-nickel coordination compounds [2]. The resulting nickel-cyclohexyne complexes, while less stable than their platinum counterparts, provide a platform for investigating the coordination chemistry of strained cyclic alkynes.

Structure-Reactivity Studies Exploiting Non-Planar Alkene Geometry

1,2-Dibromocyclohexene is uniquely suited among halo-cyclohexene derivatives for investigations of sterically induced alkene distortion effects on reactivity. UV spectroscopic data confirm a measurable deviation from double bond planarity in this compound that is not observed in 1-bromocyclohexene, 1-chlorocyclohexene, or 1,2-dichlorocyclohexene [1]. This structural feature may be exploited in stereoselective epoxidations, cycloadditions, and other transformations where alkene geometry dictates facial selectivity, offering a distinct research advantage over the planar or less-distorted comparator compounds.

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